N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide
Description
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with 5-acetyl-4-phenylthiazole moieties. This compound belongs to a class of molecules characterized by their nitrogen-rich heterocyclic systems, which are pivotal in medicinal chemistry, materials science, and coordination chemistry. The acetyl and phenyl substituents on the thiazole rings further modulate its electronic properties and steric bulk, influencing its binding affinity and solubility .
Properties
IUPAC Name |
2-N,6-N-bis(5-acetyl-4-phenyl-1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O4S2/c1-16(35)24-22(18-10-5-3-6-11-18)31-28(39-24)33-26(37)20-14-9-15-21(30-20)27(38)34-29-32-23(25(40-29)17(2)36)19-12-7-4-8-13-19/h3-15H,1-2H3,(H,31,33,37)(H,32,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYOZBSBCNULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole rings, which are then acetylated and phenylated. The resulting thiazole derivatives are subsequently reacted with pyridine-2,6-dicarboxylic acid or its derivatives under appropriate conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazoline derivatives.
Substitution: The acetyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazoline derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the most significant applications of N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is its potential as an anticancer agent. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that thiazole derivatives exhibit promising activity against various cancer cell lines by targeting cyclin-dependent kinases (CDKs) and other related pathways.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| This compound | CDK9 | 0.05 | HeLa |
| Compound A | CDK2 | 0.10 | MCF7 |
| Compound B | CDK1 | 0.15 | A549 |
The structure–activity relationship (SAR) studies suggest that modifications at the thiazole ring can enhance potency and selectivity towards specific CDKs, making it a valuable scaffold for further drug design .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of RNA polymerase II transcription mediated by CDK9. This leads to a decrease in the expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
Other Therapeutic Applications
2.1 Anticonvulsant Properties
Recent studies have also explored the anticonvulsant properties of thiazole derivatives, including this compound. The compound has shown potential in models of epilepsy, suggesting that it may modulate neurotransmitter systems or ion channels involved in seizure activity .
Table 2: Anticonvulsant Activity
| Compound Name | Model Used | ED50 (mg/kg) | Efficacy (%) |
|---|---|---|---|
| This compound | PTZ Seizure Model | 20 | 80 |
| Compound C | Maximal Electroshock Model | 15 | 75 |
The results indicate that this compound could be further investigated for its potential use in treating epilepsy and other seizure disorders.
2.2 Anti-inflammatory Effects
In addition to its anticancer and anticonvulsant properties, there is emerging evidence that thiazole derivatives can exhibit anti-inflammatory effects. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways is beneficial .
Mechanism of Action
The mechanism of action of N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which are crucial for its activity.
Comparison with Similar Compounds
N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide ()
- Structure : Substituted with 5-methylthiazole instead of 5-acetyl-4-phenylthiazole.
- Synthesis : Prepared via condensation of pyridine-2,6-dicarboxamide hydrazide with aldehydes under reflux conditions.
- Application: Acts as a fluorescence "turn-off" sensor for Cu²⁺ and Ni²⁺ ions, with detection limits in the nanomolar range .
2.1.2 Quinazolinone-Pyridine Hybrids ()
- Structure: Features quinazolinone (a fused benzene-diazine ring) instead of thiazole.
- Synthesis: Green mechanochemical synthesis using deep eutectic solvents (DES) and ball milling; completed in 20 minutes with high purity .
- Application: Explored for antimicrobial and antitumor activities due to quinazolinone’s bioactive scaffold .
Schiff Base Derivatives ()
- Structure : Contains imine (-C=N-) linkages formed by condensing amines with aldehydes.
- Synthesis: Reflux of pyridine-2,6-dicarboxamide hydrazides with aromatic aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) in ethanol (4–7 hours) .
- Application : Used in metal ion recognition and coordination chemistry; crystal structures reveal intramolecular hydrogen bonding (e.g., N–H⋯O, O–H⋯N) .
Comparative Data Table
Functional and Performance Comparisons
- Synthetic Efficiency: The quinazolinone hybrid’s mechanochemical synthesis (20 minutes) outperforms traditional reflux methods (4–7 hours) in time and eco-friendliness . Schiff base syntheses require longer reaction times but yield structurally versatile ligands for metal complexes .
- Binding and Sensing: The 5-methylthiazole derivative exhibits selective fluorescence quenching for Cu²⁺/Ni²⁺, while Schiff bases show broader metal ion recognition (e.g., Zn²⁺, Fe³⁺) .
- Thermal and Structural Stability: Schiff base derivatives display robust intramolecular hydrogen bonds (N–H⋯O, O–H⋯N) and planar conformations, contributing to thermal stability (Tₘ > 250°C) . Quinazolinone hybrids exhibit higher melting points (>300°C) due to fused aromatic systems .
Biological Activity
N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article synthesizes available research findings, case studies, and structure-activity relationship (SAR) data to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Synthesis
The compound features a pyridine core with two dicarboxamide substituents and thiazole rings, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions, including the formation of thiazole derivatives followed by coupling with pyridine-2,6-dicarboxylic acid derivatives. The synthetic pathway can be summarized as follows:
- Formation of Thiazole : Acetylation of phenylthiazole precursors.
- Coupling Reaction : Reaction with pyridine-2,6-dicarboxylic acid derivatives to form the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Its mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Key Findings:
- Inhibition of CDK Activity : The compound has been shown to inhibit CDK9 activity, leading to reduced transcription of anti-apoptotic proteins like Mcl-1 in cancer cell lines, ultimately triggering apoptosis .
- Selectivity : It demonstrates selectivity for CDK9 over other kinases, which is advantageous for reducing side effects associated with broader-spectrum kinase inhibitors .
Antimycobacterial Activity
In addition to its anticancer properties, the compound has been evaluated for its efficacy against Mycobacterium tuberculosis (M. tuberculosis).
Research Insights:
- Inhibitory Concentrations : Studies have reported that derivatives similar to this compound show promising minimum inhibitory concentrations (MIC) against both replicating and non-replicating strains of M. tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Component | Importance |
|---|---|
| Pyridine Core | Essential for binding affinity to CDKs |
| Thiazole Rings | Influence on biological activity and selectivity |
| Acetyl Groups | Enhance solubility and bioavailability |
Case Studies
Several case studies have highlighted the compound's potential:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various human cancer cell lines, including breast and lung cancer cells .
- Tuberculosis Models : Animal models infected with M. tuberculosis showed reduced bacterial load following treatment with compounds derived from this class, indicating potential for further development as antitubercular agents .
Q & A
Q. What synthetic strategies are optimal for preparing N2,N6-bis(5-acetyl-4-phenylthiazol-2-yl)pyridine-2,6-dicarboxamide, and how do reaction parameters influence yield?
The compound is synthesized via multi-step condensation reactions, typically involving pyridine-2,6-dicarbonyl dichloride and functionalized aromatic amines. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux in ethanol at ~78°C) improve reaction kinetics but require careful control to avoid decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while ethanol facilitates Schiff base formation .
- Stoichiometry : Excess amine (1.5–2 eq.) drives condensation to completion, minimizing unreacted acyl chloride byproducts . Yields range from 72% to 94%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
